Cas no 1807283-47-1 (3-Cyano-6-difluoromethoxy-2-methylbenzoic acid)

3-Cyano-6-difluoromethoxy-2-methylbenzoic acid is a specialized benzoic acid derivative featuring a cyano group at the 3-position and a difluoromethoxy substituent at the 6-position, along with a methyl group at the 2-position. This compound is of interest in pharmaceutical and agrochemical research due to its unique structural motifs, which can enhance metabolic stability and bioavailability. The difluoromethoxy group contributes to improved lipophilicity and resistance to oxidative degradation, while the cyano and carboxylic acid functionalities offer versatile reactivity for further derivatization. Its well-defined structure makes it a valuable intermediate in the synthesis of biologically active molecules.
3-Cyano-6-difluoromethoxy-2-methylbenzoic acid structure
1807283-47-1 structure
商品名:3-Cyano-6-difluoromethoxy-2-methylbenzoic acid
CAS番号:1807283-47-1
MF:C10H7F2NO3
メガワット:227.164289712906
CID:5006967

3-Cyano-6-difluoromethoxy-2-methylbenzoic acid 化学的及び物理的性質

名前と識別子

    • 3-Cyano-6-difluoromethoxy-2-methylbenzoic acid
    • インチ: 1S/C10H7F2NO3/c1-5-6(4-13)2-3-7(16-10(11)12)8(5)9(14)15/h2-3,10H,1H3,(H,14,15)
    • InChIKey: JIHRLSVYWOMJGA-UHFFFAOYSA-N
    • ほほえんだ: FC(OC1=CC=C(C#N)C(C)=C1C(=O)O)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 312
  • トポロジー分子極性表面積: 70.3
  • 疎水性パラメータ計算基準値(XlogP): 2.5

3-Cyano-6-difluoromethoxy-2-methylbenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A010006872-1g
3-Cyano-6-difluoromethoxy-2-methylbenzoic acid
1807283-47-1 97%
1g
1,549.60 USD 2021-07-06

3-Cyano-6-difluoromethoxy-2-methylbenzoic acid 関連文献

3-Cyano-6-difluoromethoxy-2-methylbenzoic acidに関する追加情報

Introduction to 3-Cyano-6-difluoromethoxy-2-methylbenzoic acid (CAS No. 1807283-47-1)

3-Cyano-6-difluoromethoxy-2-methylbenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1807283-47-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This benzoic acid derivative exhibits a unique structural configuration, featuring a cyano group, two fluorine atoms, and a methoxy substituent, which collectively contribute to its distinct chemical properties and potential biological activities. The compound’s molecular structure, characterized by its aromatic ring system, makes it a promising candidate for further exploration in drug discovery and development.

The synthesis of 3-Cyano-6-difluoromethoxy-2-methylbenzoic acid involves a series of well-defined chemical transformations that highlight the importance of precision and control in organic synthesis. The introduction of the cyano group at the third position of the benzoic acid scaffold enhances the compound’s reactivity, allowing for further functionalization and derivatization. Additionally, the presence of two fluorine atoms at the sixth position introduces electron-withdrawing effects, which can influence the compound’s solubility, stability, and metabolic pathways. The methoxy group at the second position further modulates the electronic properties of the aromatic ring, contributing to the overall pharmacophoric characteristics of the molecule.

In recent years, there has been growing interest in benzoic acid derivatives due to their diverse biological activities and therapeutic potential. 3-Cyano-6-difluoromethoxy-2-methylbenzoic acid has been studied for its potential role in various pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer effects. The cyano group, in particular, has been shown to enhance binding affinity to biological targets, while the fluorine atoms can improve metabolic stability and bioavailability. These structural features make this compound an attractive scaffold for designing novel therapeutic agents.

One of the most compelling aspects of 3-Cyano-6-difluoromethoxy-2-methylbenzoic acid is its versatility in drug design. Researchers have explored its potential as a lead compound for developing small-molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. For instance, studies have demonstrated that modifications around the benzoic acid core can significantly alter binding interactions with biological targets, leading to improved efficacy and reduced side effects. The unique combination of functional groups in this compound allows for fine-tuning of its pharmacological profile, making it a valuable asset in medicinal chemistry.

The chemical properties of 3-Cyano-6-difluoromethoxy-2-methylbenzoic acid also make it suitable for use as an intermediate in more complex synthetic pathways. Its reactivity with various coupling agents and oxidizing agents allows for further derivatization into more sophisticated molecules with enhanced biological activity. This flexibility is particularly important in drug development pipelines where multiple iterations are often required to optimize a lead compound’s properties.

Recent advancements in computational chemistry have further accelerated the exploration of 3-Cyano-6-difluoromethoxy-2-methylbenzoic acid as a drug candidate. Molecular modeling techniques have been employed to predict binding affinities and interaction patterns with potential targets, providing valuable insights into its pharmacological behavior. These computational studies have complemented experimental approaches, enabling researchers to design more effective derivatives with targeted biological activities.

The synthesis and characterization of 3-Cyano-6-difluoromethoxy-2-methylbenzoic acid have also contributed to our understanding of benzoic acid derivatives as a whole. By studying this specific compound, researchers have gained insights into how structural modifications influence chemical reactivity and biological activity. These findings have broader implications for drug discovery efforts aimed at developing new therapeutic agents based on benzoic acid scaffolds.

In conclusion,3-Cyano-6-difluoromethoxy-2-methylbenzoic acid (CAS No. 1807283-47-1) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it a promising candidate for further exploration in drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the design of next-generation therapeutics targeting various diseases.

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